Cas no 91416-08-9 (6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one)

6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
- 6-bromo-4-(trifluoromethyl)-1H-pyridin-2-one
- AKOS022176749
- HEJJLKHHMBHKOX-UHFFFAOYSA-N
- DS-7986
- SCHEMBL11104202
- O11546
- 91416-08-9
- DS-001622
-
- MDL: MFCD27923577
- インチ: InChI=1S/C6H3BrF3NO/c7-4-1-3(6(8,9)10)2-5(12)11-4/h1-2H,(H,11,12)
- InChIKey: HEJJLKHHMBHKOX-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=C(N=C1Br)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 240.93501g/mol
- どういたいしつりょう: 240.93501g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM174487-1g |
6-bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 95% | 1g |
$1477 | 2021-08-05 | |
TRC | B815648-10mg |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A029012409-1g |
2-Bromo-6-hydroxy-4-(trifluoromethyl)pyridine |
91416-08-9 | 95% | 1g |
$2923.95 | 2023-08-31 | |
Ambeed | A432256-100mg |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 100mg |
$145.0 | 2024-08-02 | |
Aaron | AR01EDZA-1g |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 1g |
$519.00 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1725157-100mg |
6-Bromo-4-(trifluoromethyl)-2(1H)-pyridinone |
91416-08-9 | 98% | 100mg |
¥1370.00 | 2024-04-25 | |
eNovation Chemicals LLC | Y1235446-1g |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 1g |
$505 | 2025-02-21 | |
eNovation Chemicals LLC | Y1235446-250mg |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 250mg |
$205 | 2025-02-21 | |
Aaron | AR01EDZA-100mg |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 100mg |
$114.00 | 2025-02-13 | |
eNovation Chemicals LLC | Y1235446-250mg |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one |
91416-08-9 | 97% | 250mg |
$205 | 2025-02-27 |
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one 関連文献
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-oneに関する追加情報
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one: A Comprehensive Overview
6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 91416-08-9) is a fascinating compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its pyridinone backbone with a bromine atom at position 6 and a trifluoromethyl group at position 4, exhibits unique chemical properties and potential applications. Recent advancements in synthetic methodologies and computational modeling have further illuminated its structural dynamics and functional versatility.
The synthesis of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one involves a multi-step process that typically begins with the preparation of the pyridinone skeleton. Researchers have explored various strategies, including oxidative coupling and cyclization reactions, to optimize the yield and purity of this compound. For instance, a study published in *Journal of Organic Chemistry* demonstrated a novel approach utilizing microwave-assisted synthesis, which significantly reduced reaction time while maintaining high product quality. This development underscores the importance of continuous innovation in synthetic chemistry to meet the growing demand for complex heterocyclic compounds like 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one.
One of the most intriguing aspects of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is its electronic properties. The trifluoromethyl group at position 4 introduces strong electron-withdrawing effects, which influence the compound's reactivity and stability. This characteristic makes it an attractive candidate for applications in drug design, particularly in the development of kinase inhibitors and other bioactive molecules. Recent studies have shown that this compound exhibits moderate inhibitory activity against several protein kinases, suggesting its potential as a lead compound in anticancer drug discovery.
In addition to its pharmacological applications, 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one has also been explored for its role in materials science. Its ability to form stable coordination complexes with transition metals has led to investigations into its use as a ligand in catalytic systems. A research team from the University of California reported that this compound can act as an efficient ligand for palladium-catalyzed cross-coupling reactions, offering improved catalytic performance compared to traditional ligands. Such findings highlight the versatility of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one across diverse scientific disciplines.
From an environmental perspective, understanding the degradation pathways of 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is crucial for assessing its ecological impact. Recent studies have employed advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, to elucidate its breakdown mechanisms under various environmental conditions. These studies reveal that the compound undergoes rapid hydrolysis in aqueous environments, particularly under alkaline conditions, which minimizes its persistence in natural ecosystems.
In conclusion, 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one (CAS No. 91416-08-9) stands as a remarkable example of how modern chemical research can unlock the potential of complex organic molecules. With ongoing advancements in synthesis techniques, computational modeling, and application studies, this compound continues to expand its role in both academic research and industrial applications. As scientists delve deeper into its properties and functionalities, 6-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one is poised to make significant contributions to fields ranging from drug discovery to materials science.
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